Benzene-1,3-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

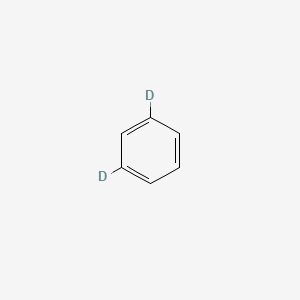

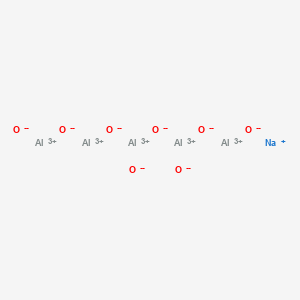

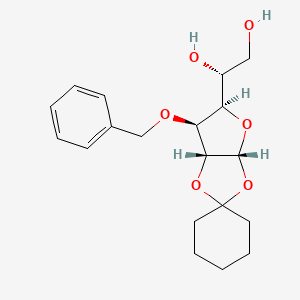

Benzene-1,3-D2 is a compound with the molecular formula C6H6 . It is also known by other names such as 1,3-Dideuteriobenzene .

Molecular Structure Analysis

The molecular structure of Benzene-1,3-D2 consists of a six-membered ring with alternating single and double bonds . The molecular weight is 80.12 g/mol .Chemical Reactions Analysis

Benzene and its derivatives, including Benzene-1,3-D2, undergo various chemical reactions. These include electrophilic substitution reactions such as nitration, sulphonation, and halogenation .Physical And Chemical Properties Analysis

Benzene-1,3-D2 shares many physical and chemical properties with benzene. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .Applications De Recherche Scientifique

Rotational Spectra Analysis : Oldani et al. (1988) studied the pure rotational spectra of 1,2- and 1,3-benzene-d2, providing insights into their molecular structure and moments of inertia, which are crucial for understanding molecular behavior in different environments (Oldani et al., 1988).

Study of Stacking in Crowded Arenes : Bushey et al. (2001) explored how substituents can influence the conformations of 1,3,5-triamides for intermolecular hydrogen bonding, shedding light on the structural and physical properties of benzene derivatives (Bushey et al., 2001).

Heavy Metal Removal : Zaman et al. (2007) found that Benzene-1,3-diamidoethanethiol (BDETH2) is effective in removing soft heavy metals like Cd, Hg, and Pb from water. This indicates potential environmental applications for water treatment (Zaman et al., 2007).

Metalation with Palladium(II) and Platinum(II) : Cárdenas et al. (1999) discussed the regioselective orthometalation of 1,3-Di(2-pyridyl)benzene with Pd(II) and Pt(II), revealing important aspects of metal-ligand interactions (Cárdenas and Echavarren, 1999).

Luminescence Properties in Metal Complexes : Williams (2009) reviewed the coordination chemistry of 1,3-Di(2-pyridyl)benzene, emphasizing its role in creating luminescent metal complexes, relevant in the field of organic electronics and OLED technology (Williams, 2009).

Ionic Liquid-Benzene Mixtures : Deetlefs et al. (2005) investigated the structure of mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, providing insights into ionic liquid structures and their interactions with benzene, relevant for chemical processing and material science (Deetlefs et al., 2005).

Hybrid Organic/Inorganic Benzene Synthesis : Marwitz et al. (2009) synthesized and characterized 1,2-dihydro-1,2-azaborine, a hybrid organic/inorganic benzene derivative, which is significant for understanding aromaticity and its application in material sciences (Marwitz et al., 2009).

Characterization of Benzene Derivatives : Luo Zhong-kuan (2009) synthesized 1,3-di(2′-Benzimidazole)benzene under microwave irradiation, optimizing the preparation technology. This kind of research is crucial in organic chemistry for developing new compounds and improving synthesis methods (Luo Zhong-kuan, 2009).

Supramolecular Chemistry Applications : Cantekin et al. (2012) reviewed the applications of benzene-1,3,5-tricarboxamides in various fields like nanotechnology, polymer processing, and biomedical applications, highlighting the versatile nature of benzene derivatives in supramolecular chemistry (Cantekin et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1,3-dideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-DRSKVUCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,3-D2 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)